molecular formula C6H4N4O2S B1427712 6-Nitrothiazolo[4,5-b]pyridin-2-amine CAS No. 874511-41-8

6-Nitrothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B1427712
CAS No.: 874511-41-8
M. Wt: 196.19 g/mol
InChI Key: BNIUQTPBTCPKEQ-UHFFFAOYSA-N
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Description

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4N4O2S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • One-Step Synthesis : A single-step synthesis of thiazolo[5,4-b]pyridines from chloronitropyridines and thioamide or thiourea, including derivatives of 6-nitrothiazolo[5,4-b]pyridine, is described. This method enables the preparation of derivatives with various substituents at the 2-position (Sahasrabudhe et al., 2009).

  • Synthesis of Pyrazolo and Triazolo Derivatives : The acylation of heteroaromatic amines is used to synthesize 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, starting from amino-triazoles and amino-pyrazoles (Ibrahim et al., 2011).

  • Microwave-mediated Mannich Cyclisation : A rapid and efficient protocol for synthesizing novel nitrothiazolo[3,2-c]pyrimidines using microwave irradiation is detailed, demonstrating the efficiency of this method compared to conventional heating (Yildirim et al., 2014).

Chemical Properties and Reactions

  • Reactivity with Amines : Research shows how oxazolo[4,5-b]pyridine thione reacts with primary amines and diethylamine, forming various derivatives (Davidkov et al., 1987).

  • Electrophilic Substitution : A study on the regiospecific electrophilic substitution in the 2-Diethylaminooxazolo[4,5-b]pyridine system provides insight into synthesizing 6-substituted derivatives, including 6-nitro compounds (Lever et al., 1993).

  • Ring-Opening Reactions : The effects of nucleophiles on the ring-opening of 6-nitrotriazolo[1,5-a]pyrimidinones are studied, revealing different reaction paths based on the structure of the pyrimidinones and the nature of the nucleophile (Ulomsky et al., 2001).

Potential Applications

  • Anticonvulsant Activity : Synthesis of isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives and their potential anticonvulsant properties are explored (Paronikyan et al., 2002).

  • Synthesis of Dyes : The preparation of nitro derivatives and amines containing X-azolo[4,5-c]pyridine moieties for synthesizing disperse and cationic dyes is discussed (Viscardi et al., 1992).

Properties

IUPAC Name

6-nitro-[1,3]thiazolo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIUQTPBTCPKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743601
Record name 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874511-41-8
Record name 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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